Structural Uniqueness: Absence of Defined SAR Limits Analog Interchangeability
The compound's differentiation from other isoxazole-5-carboxamides is purely structural. Unlike N-Benzyl-2-phenylbenzo[1,3]oxazole-5-carboxamide (HCV EC50: 41.6 µg/mL) [1], the target compound has a distinct 1,2-oxazole core with a 2-chlorophenyl substitution at position 3 and a 4-methoxyphenyl group on the amide nitrogen. No comparative biological data exists. This structural distinction means that any biological activity of comparator oxazole carboxamides cannot be extrapolated to this compound; it represents a unique, unexplored chemical vector [2].
| Evidence Dimension | Structural (Chemical) Differentiation |
|---|---|
| Target Compound Data | Isoxazole-5-carboxamide core; 3-(2-chlorophenyl); N-benzyl; N-(4-methoxyphenyl); 0 H-bond donors; TPSA 55.6 Ų |
| Comparator Or Baseline | N-Benzyl-2-phenylbenzo[1,3]oxazole-5-carboxamide (benzoxazole core, no chlorophenyl, no methoxyphenyl; HCV EC50: 41.6 µg/mL) |
| Quantified Difference | Qualitative structural difference; no biological activity data for target compound. |
| Conditions | Structural comparison based on PubChem records [2] and published HCV replicon assay data for comparator [1]. |
Why This Matters
A user seeking a validated biological probe must avoid this compound, as its unique structure has no functional annotation, making it unsuitable for target-based studies without extensive de novo profiling.
- [1] Library.cnu.ac.kr. (n.d.). Abstract for N-Benzyl-2-phenylbenzo[1,3]oxazole-5-carboxamide (8b) demonstrating HCV inhibitory activity with EC50 of 41.6 µg/mL. View Source
- [2] PubChem. (2025). Compound Summary for CID 1477281. Structural data and computed properties. View Source
